molecular formula C9H5F3N2O3 B1452856 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid CAS No. 885277-92-9

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Cat. No. B1452856
M. Wt: 246.14 g/mol
InChI Key: LAJOFHIWXSUJIE-UHFFFAOYSA-N
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Description

“7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O–CF3, which can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethoxy group can be challenging. The trifluoromethoxy group can be introduced by reaction with trifluoromethyl triflate . Trifluoromethoxy substituted anilines require protection of the amino function . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium .

Scientific Research Applications

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

    • Application Summary : This compound has been synthesized and characterized in terms of its structure and properties .
    • Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
    • Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • Trifluoromethoxylation Reagents

    • Application Summary : The trifluoromethoxy (CF 3 O) group has become a novel moiety in various fields because of its unique features .
    • Methods of Application : The synthesis of CF 3 O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
    • Results : Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF 3 O-containing compounds more accessible .
  • Trifluoromethyl Ethers

    • Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
    • Results : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
  • Synthesis of Heteroaromatic Trifluoromethyl Ethers

    • Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethoxy ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
    • Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
    • Results : This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution .
  • Trifluoromethyl Ethers in Pharmaceutical Chemistry

    • Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The trifluoromethoxy group is considered electron-withdrawing, whereas the similar methoxy (OMe) group is considered electron-donating .
    • Results : Through-space coulombic repulsion between the fluorine electron pairs on the OCF3 group and the π-electrons of the arene lead to a unique electron distribution of the corresponding aromatic ring .

Safety And Hazards

The safety data sheet for related compounds such as 3-(Trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzoic acid indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

properties

IUPAC Name

7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJOFHIWXSUJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652383
Record name 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

CAS RN

885277-92-9
Record name 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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